![molecular formula C8H13NO4 B1142950 (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid CAS No. 194785-82-5](/img/structure/B1142950.png)
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as (1S,3S)-1-amino-3-cyclohexyl-1-carboxylic acid, is an organic compound found naturally in the human body, specifically in the form of its salt, sodium aminocyclopentane carboxylate (SACC). It is an important amino acid that plays an essential role in the synthesis of proteins, and is also involved in various cellular processes, such as energy metabolism, signal transduction, and gene expression. SACC is a key intermediate in the synthesis of several important metabolites and drugs, including the anticonvulsant drug, levetiracetam.
Scientific Research Applications
Treatment of Hepatocellular Carcinoma (HCC)
cis-1,3-homo-ACPD: has been identified as a potent inhibitor of ornithine aminotransferase (OAT) , an enzyme implicated in the treatment of HCC , the most common form of liver cancer . Studies have shown that this compound can inhibit the growth of HCC in animal models, even at low doses . This suggests a promising application in developing therapeutic strategies against HCC.
Inactivation Mechanism Study of Human OAT
The compound has been used to study the inactivation mechanism of human OAT. Through crystallography and mass spectrometry, researchers have proposed several mechanisms, such as Michael addition , enamine addition , and fluoride ion elimination followed by conjugate addition . Understanding this mechanism is crucial for designing future inhibitors that could serve as effective drugs.
Design of Aminotransferase Inhibitors
cis-1,3-homo-ACPD: serves as a basis for the design of new aminotransferase inhibitors. By studying its inactivation mechanism, researchers have been able to design analogues that demonstrate a selective inactivation mechanism, highlighting the importance of the trifluoromethyl group . This application is significant for the development of targeted therapies.
Agonist for Group II Metabotropic Glutamate Receptors (mGluRs)
This compound acts as a selective agonist for group II mGluRs . It does not affect ionotropic excitatory amino acid receptors, making it a specific tool for studying mGluR-related functions in the nervous system and potential treatments for neurological disorders.
Neuropharmacological Research
Due to its role as an mGluR agonist, cis-1,3-homo-ACPD is used in neuropharmacological research to explore the therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia, where mGluRs are known to play a part .
Pharmacological Profiling
Researchers use cis-1,3-homo-ACPD to profile the pharmacological properties of group II mGluRs. This includes determining the receptor’s binding affinities, activation/inactivation kinetics, and downstream effects .
Mechanism of Action
Target of Action
The primary target of cis-1,3-homo-ACPD is the group II metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, where they modulate neuronal excitability and synaptic plasticity .
Mode of Action
cis-1,3-homo-ACPD acts as a selective agonist for group II mGluRs . This means it binds to these receptors and activates them, mimicking the effect of the natural ligand, glutamate . It has no effect on ionotropic excitatory amino acid receptors .
Result of Action
The activation of group II mGluRs by cis-1,3-homo-ACPD can lead to various molecular and cellular effects. These effects depend on the specific physiological context and can include changes in neuronal excitability, synaptic transmission, and plasticity .
properties
IUPAC Name |
(1S,3S)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVGUDWLQNWIQ-XRGYYRRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1CC(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666416 |
Source
|
Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194785-82-5 |
Source
|
Record name | (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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